4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol
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Overview
Description
4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol is a compound known for its potential therapeutic applications, particularly in cancer treatment. It is a derivative of indeno-pyrazole and exhibits significant biological activity, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno-pyrazole core followed by the introduction of methoxy groups at the 6 and 7 positions. The final step involves the attachment of the phenol group. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenol group, potentially forming quinones.
Reduction: Reduction reactions can target the pyrazole ring or the methoxy groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and methoxy positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the phenol or methoxy positions .
Scientific Research Applications
4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It shows potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, which are crucial for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and proliferation, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)- (3-Fluoro-Phenyl)-Amine: Another compound with similar structural features and biological activity.
4’-(6,7-Dimethoxy-2,4-Dihydro-Indeno[1,2-C]Pyrazol-3-Yl)-Biphenyl-4-Ol: A related compound with modifications at the phenol group
Uniqueness
4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol stands out due to its specific substitution pattern, which imparts unique biological activity and chemical reactivity. Its ability to inhibit specific kinases with high potency makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
268562-33-0 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenol |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-8-11-7-14-17(10-3-5-12(21)6-4-10)19-20-18(14)13(11)9-16(15)23-2/h3-6,8-9,21H,7H2,1-2H3,(H,19,20) |
InChI Key |
YXCSLEHSWRLDHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3C4=CC=C(C=C4)O)OC |
Origin of Product |
United States |
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